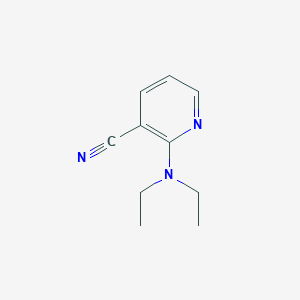

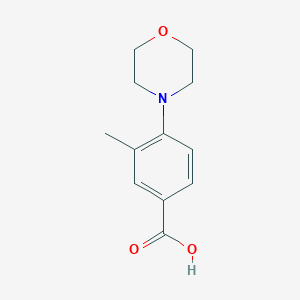

3-Cyano-2-diethylaminopyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 3-Cyano-2-diethylaminopyridine derivatives involves a one-pot multicomponent reaction, starting from substituted acetophenone, ethyl cyanoacetate, and aryl aldehydes in the presence of ammonium acetate . Another method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .Molecular Structure Analysis

The molecular structure of 3-Cyano-2-diethylaminopyridine can be determined using various techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED), which enables the determination of three-dimensional molecular structures from sub-μm microcrystals .Chemical Reactions Analysis

The chemical reactions involving 3-Cyano-2-diethylaminopyridine include the synthesis of 2-amino-3-cyano pyridines derivatives. This process involves the reaction of aldehyde, malononitrile, substituted acetophenone, and ammonium acetate at 100 °C under solvent-free conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like 3-Cyano-2-diethylaminopyridine can be analyzed using various techniques. These include hardness, topography, and hydrophilicity, which are known to be important parameters in the biological evaluation of materials . Thermal analysis techniques such as Thermogravimetric analysis (TGA) and Differential Thermal Analysis (DTA) can also be used .科学的研究の応用

Application in Cancer Research

Field

Biomedical Sciences - Oncology

Summary of Application

2-(diethylamino)nicotinonitrile and its derivatives have been studied for their cytotoxic activity against different tumor cell lines . These compounds have shown promising results in inhibiting the growth of cancer cells .

Methods of Application

The compounds were synthesized and then subjected to cytotoxic activity tests against five different tumor cell lines, including HeLa (cervical), DU145 (prostate), HepG2 (liver), MDA-MB-231 (breast-ER negative), and MCF7 (breast-ER positive), in addition to HSF1184 (normal human fibroblast) using the MTT assay .

Results or Outcomes

Compounds 2d and 3e were found to exhibit promising cytotoxicity with IC50 of <20 µM against all different tested tumor cell lines . In addition, these compounds showed high selectivity (40–287 folds) for tumor cells over normal cells .

Application in Synthetic Chemistry

Field

Chemistry - Synthetic Organic Chemistry

Summary of Application

The biological and medicinal properties of 2-(diethylamino)nicotinonitrile and its analogues have prompted enormous research aimed at developing synthetic routes to these heterocyclic compounds .

Methods of Application

Various synthetic routes to nicotine nitriles have been developed and studied . These routes are important for the synthesis of these compounds, which have shown potent biological activity .

Results or Outcomes

The development of these synthetic routes has enabled the production of nicotine nitriles, which are of special synthetic importance .

Application in Photophysical Investigations

Field

Summary of Application

2-(diethylamino)nicotinonitrile compounds have been investigated for their photophysical properties .

Methods of Application

The compounds were synthesized and their photophysical properties were studied .

Results or Outcomes

Compound 3 demonstrates exceptional cytotoxicity, surpassing the potency of Doxorubicin .

Application in Drug Development

Field

Pharmaceutical Sciences - Drug Development

Summary of Application

Many drugs containing nicotinonitrile derivatives are available in the market such as Bosutinib, Milrinone, Neratinib, and Olprinone . These drugs have been synthesized using nicotinonitrile and its derivatives due to their wide range of therapeutic activities .

Methods of Application

The drugs are synthesized using various chemical reactions involving nicotinonitrile and its derivatives . The synthesized drugs are then subjected to various tests to determine their therapeutic activities .

Results or Outcomes

The drugs synthesized using nicotinonitrile and its derivatives have shown promising therapeutic activities and are available in the market .

Application in Electrical Materials

Field

Materials Science - Electrical Materials

Summary of Application

Some nicotinonitrile derivatives are used as electrical materials . These materials have shown promising properties for use in various electrical applications .

Methods of Application

The electrical materials are synthesized using various chemical reactions involving nicotinonitrile and its derivatives . The synthesized materials are then subjected to various tests to determine their electrical properties .

Results or Outcomes

The electrical materials synthesized using nicotinonitrile and its derivatives have shown promising electrical properties .

Application in Optical Materials

Field

Materials Science - Optical Materials

Summary of Application

Some nicotinonitrile derivatives are used as optical materials . These materials have shown promising properties for use in various optical applications .

Methods of Application

The optical materials are synthesized using various chemical reactions involving nicotinonitrile and its derivatives . The synthesized materials are then subjected to various tests to determine their optical properties .

Results or Outcomes

The optical materials synthesized using nicotinonitrile and its derivatives have shown promising optical properties .

Application in Antioxidant Research

Field

Pharmaceutical Sciences - Antioxidant Research

Summary of Application

2-(diethylamino)nicotinonitrile derivatives have been studied for their antioxidant activities . These compounds have shown promising results in scavenging free radicals .

Methods of Application

The compounds were synthesized and then subjected to antioxidant activity tests using the 2,2-biphenyl-2-picrylhydrazyl (DPPH) method as a free radical scavenging reagent .

Results or Outcomes

2-amino-4,6-diphenyl-nicotinonitrile derivatives showed moderate activity when tested for their antioxidant activities .

Application in Vitamin Synthesis

Field

Pharmaceutical Sciences - Vitamin Synthesis

Summary of Application

Nicotinonitrile is a precursor to the vitamin niacin . Nitrilase-catalyzed hydrolysis of 3-cyanopyridine by means of immobilized Rhodococcus rhodochrous J1 strains leads in quantitative yield to nicotinamide (vitamin B3) .

Methods of Application

The vitamin is synthesized using various chemical reactions involving nicotinonitrile . The synthesized vitamin is then subjected to various tests to determine its therapeutic activities .

Results or Outcomes

The vitamin synthesized using nicotinonitrile has shown promising therapeutic activities and is available in the market .

Application in Heterocyclic Compound Synthesis

Field

Chemistry - Heterocyclic Compound Synthesis

Summary of Application

Nicotinonitrile and its derivatives have been used in the synthesis of new series of furo[2,3-b]pyridine heterocycles bearing thiophene substituent .

Methods of Application

The heterocyclic compounds were synthesized from the corresponding 3-cyano-(2H)-pyridones in excellent yields . The ring cyclization of the nicotinonitrile derivatives was performed in the presence of sodium methoxide .

Results or Outcomes

The synthesized heterocyclic compounds were screened for cytotoxic activity against three tumor cell lines .

将来の方向性

While specific future directions for 3-Cyano-2-diethylaminopyridine were not found in the search results, the field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . Additionally, the development of targeted therapies that selectively bind and act through molecules expressed by cancer cells has been a major advancement in the treatment of cancer .

特性

IUPAC Name |

2-(diethylamino)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-3-13(4-2)10-9(8-11)6-5-7-12-10/h5-7H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMYGNXYWTWFBRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=CC=N1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90434092 |

Source

|

| Record name | 3-Cyano-2-diethylaminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyano-2-diethylaminopyridine | |

CAS RN |

17782-02-4 |

Source

|

| Record name | 3-Cyano-2-diethylaminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[7-Amino-5-(2-bromopropyl)-2,3-dihydro-1H-indol-1-yl]ethanone](/img/structure/B169701.png)

![Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B169709.png)

![(1alpha,5alpha,6alpha)-2-Oxabicyclo[3.1.0]hex-3-ene-3,6-dicarboxylic acid 3-ethyl 6-methyl ester](/img/structure/B169711.png)